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Compound of Interest

Compound Name: Crizotinib hydrochloride

Cat. No.: B1139233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving crizotinib
hydrochloride, offering an objective comparison of its performance against alternative

therapies in key indications. The information is intended to support research, scientific

understanding, and professional decision-making in the field of drug development.

Executive Summary
Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the

treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations. This

guide synthesizes data from numerous clinical trials to compare its efficacy and safety against

both traditional chemotherapy and newer generation TKIs targeting anaplastic lymphoma

kinase (ALK), ROS1, and mesenchymal-epithelial transition (c-MET) factor pathways. The data

consistently demonstrates the superiority of targeted therapies, including crizotinib, over

chemotherapy. However, second and third-generation inhibitors have shown improved efficacy,

particularly in terms of progression-free survival and intracranial activity.

Comparative Efficacy of Crizotinib and Alternatives
The following tables summarize the quantitative data from meta-analyses and pivotal clinical

trials, providing a clear comparison of crizotinib's performance against various alternatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1139233?utm_src=pdf-interest
https://www.benchchem.com/product/b1139233?utm_src=pdf-body
https://www.benchchem.com/product/b1139233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Crizotinib vs. Chemotherapy in ALK-Positive
NSCLC

Outcome
Metric

Crizotinib
Chemother
apy

Hazard
Ratio (HR) /
Odds Ratio
(OR) [95%
CI]

p-value Citation(s)

Progression-

Free Survival

(PFS)

(months)

10.9 7.0
HR: 0.45

[0.35-0.60]
<0.001 [1][2]

Overall

Survival (OS)

(months)

Not Reached Not Reached
HR: 0.82

[0.54-1.26]
0.36 [2]

Objective

Response

Rate (ORR)

74% 45%
OR: 4.97

[3.16-7.83]
<0.00001 [2][3]

Disease

Control Rate

(DCR)

- -
OR: 3.42

[2.33-5.01]
<0.00001 [3]

1-Year

Overall

Survival Rate

84% 79% - - [2]

Table 2: Crizotinib vs. Second and Third-Generation ALK
Inhibitors in ALK-Positive NSCLC
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Outcome
Metric

Crizotinib Alectinib Brigatinib Lorlatinib Ceritinib
Citation(s
)

PFS

(months)
10.9 34.8 24.0

Not

Reached
16.6

[4][5][6][7]

[8][9][10]

HR for PFS

vs.

Crizotinib

[95% CI]

-
0.35 [0.25-

0.49]

0.48 [0.35-

0.66]

0.28 [0.19-

0.41]

0.64 [0.47-

0.87]

[4][7][8][11]

[12]

OS

(months)
57.4

Not

Reached

Not

Reached

Not

Reached

Not

Reached
[4][8][11]

HR for OS

vs.

Crizotinib

[95% CI]

-
0.66 [0.47-

0.92]

0.54 [0.31-

0.92]

0.72 [0.41-

1.25]

0.82 [0.54-

1.27]

[4][7][8][10]

[11]

ORR 58% - 74% 83% - 91% 71% 76% 72.5%

[2][3][4][9]

[10][11][13]

[14]

Intracranial

ORR
- 81% 78% 82% - [7][9][15]

Table 3: Crizotinib vs. Alternatives in ROS1-Positive
NSCLC
| Outcome Metric | Crizotinib | Entrectinib | Taletrectinib | Citation(s) | | :--- | :--- | :--- | :--- | | PFS

(months) | 8.8 - 14.3 | 12.9 | Not Reached |[16][17][18][19] | | HR for PFS vs. Crizotinib [95%

CI] | - | 0.72 [0.51-1.02] (vs. real-world data) | - |[19] | | OS (months) | 18.5 | Not Reached | Not

Reached |[16][19] | | ORR | 71.1% | 77% | 90.1% |[20][21][22] |

Key Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
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Objective: To compare the efficacy and safety of crizotinib versus standard chemotherapy

(pemetrexed plus cisplatin or carboplatin) in previously untreated patients with advanced

ALK-positive non-squamous NSCLC.

Design: Phase 3, randomized, open-label trial.

Patient Population: Patients with locally advanced, recurrent, or metastatic non-squamous

NSCLC with a documented ALK rearrangement.

Treatment Arms:

Crizotinib 250 mg orally twice daily.

Pemetrexed 500 mg/m² plus either cisplatin 75 mg/m² or carboplatin AUC 5-6,

administered intravenously every 3 weeks for up to 6 cycles.

Primary Endpoint: Progression-Free Survival (PFS) as assessed by independent radiologic

review.

ALEX Study
Objective: To compare the efficacy and safety of alectinib with crizotinib in treatment-naïve

patients with advanced ALK-positive NSCLC.

Design: Phase 3, randomized, open-label, multicenter trial.

Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.

Treatment Arms:

Alectinib 600 mg orally twice daily.

Crizotinib 250 mg orally twice daily.

Primary Endpoint: Investigator-assessed PFS.

CROWN Study
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Objective: To compare the efficacy and safety of lorlatinib versus crizotinib in previously

untreated patients with advanced ALK-positive NSCLC.

Design: Phase 3, randomized, open-label, international trial.

Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.

Treatment Arms:

Lorlatinib 100 mg orally once daily.

Crizotinib 250 mg orally twice daily.

Primary Endpoint: PFS by blinded independent central review.[23]

Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by crizotinib and its

alternatives.
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Caption: ALK signaling pathway and the inhibitory action of crizotinib.
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Caption: ROS1 signaling pathway and the inhibitory action of crizotinib.
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Caption: c-MET signaling pathway and the inhibitory action of crizotinib.

Conclusion
This comparative guide, based on a meta-analysis of clinical trials, underscores the significant

role of crizotinib in the treatment of ALK-positive, ROS1-positive, and c-MET-driven

malignancies. While it represents a substantial improvement over traditional chemotherapy, the

development of next-generation TKIs has further advanced the treatment landscape, offering

improved efficacy and intracranial control. The data and visualizations presented herein provide

a valuable resource for researchers and drug development professionals in the ongoing effort

to refine and personalize cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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